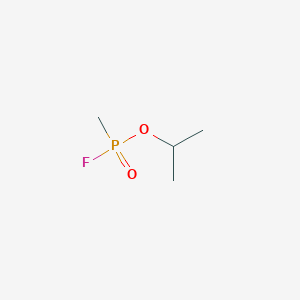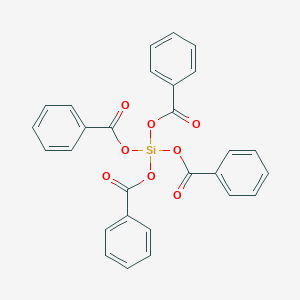
Tris(decyl)silane
Übersicht
Beschreibung
Tris(decyl)silane is an organosilicon compound with the chemical formula C₃₀H₆₄Si. It is a silane derivative where three decyl groups are attached to a silicon atom. This compound is known for its applications in various fields, including surface modification and as a reducing agent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(decyl)silane can be synthesized through the hydrosilylation reaction, where decene (a ten-carbon alkene) reacts with trichlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The use of continuous flow reactors and optimized catalyst systems ensures high yield and purity of the product. The reaction conditions are carefully controlled to prevent side reactions and ensure the efficient conversion of reactants to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(decyl)silane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes.
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the decyl groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: this compound is used in the presence of catalysts such as palladium or platinum.
Substitution: Reagents like halogens or alkyl halides are used under mild conditions
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silanes depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Tris(decyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds and imines.
Biology: this compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to modify surface properties.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and surface properties .
Wirkmechanismus
The mechanism of action of tris(decyl)silane involves its ability to donate hydride ions (H⁻) in reduction reactions. The silicon-hydrogen bond in this compound is relatively weak, allowing it to act as a hydride donor. This property makes it an effective reducing agent in various chemical reactions. The molecular targets and pathways involved include the reduction of carbonyl groups to alcohols and the modification of surface properties through hydrosilylation reactions .
Vergleich Mit ähnlichen Verbindungen
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Triphenylsilane: Used in organic synthesis as a reducing agent.
Triethylsilane: Commonly used in hydrosilylation reactions
Comparison: Tris(decyl)silane is unique due to its long decyl chains, which provide enhanced hydrophobicity and surface modification properties compared to shorter-chain silanes like tris(trimethylsilyl)silane and triethylsilane. This makes this compound particularly useful in applications requiring hydrophobic surfaces and strong adhesion properties .
Eigenschaften
InChI |
InChI=1S/C30H63Si/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVSVDNDQPDZBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](CCCCCCCCCC)CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400196 | |
| Record name | Tridecylsilane; | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18765-73-6 | |
| Record name | Tridecylsilane; | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















